molecular formula C39H54O6 B14859190 Jacoumaric acid

Jacoumaric acid

Cat. No.: B14859190
M. Wt: 618.8 g/mol
InChI Key: FEVUQLLYZLSRLB-HEIPXHRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Jacoumaric acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions include various oxidized derivatives of this compound.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.

Scientific Research Applications

Jacoumaric acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Jacoumaric acid can be compared with other similar compounds, particularly those belonging to the class of hydroxycinnamic acids. Some similar compounds include:

    p-Coumaric acid: Like this compound, p-coumaric acid exhibits antioxidant and antibacterial properties. this compound is unique due to its specific structure and higher molecular weight.

    Caffeic acid: Caffeic acid is another hydroxycinnamic acid with antioxidant properties. It is structurally similar to this compound but differs in its specific functional groups and overall molecular structure.

    Ferulic acid: Ferulic acid is known for its antioxidant and anti-inflammatory properties.

Properties

Molecular Formula

C39H54O6

Molecular Weight

618.8 g/mol

IUPAC Name

(1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C39H54O6/c1-23-16-19-39(34(43)44)21-20-37(6)27(32(39)24(23)2)13-14-30-36(5)22-28(41)33(35(3,4)29(36)17-18-38(30,37)7)45-31(42)15-10-25-8-11-26(40)12-9-25/h8-13,15,23-24,28-30,32-33,40-41H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,24+,28-,29?,30?,32+,33+,36+,37-,38-,39+/m1/s1

InChI Key

FEVUQLLYZLSRLB-HEIPXHRQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

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